N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate
Description
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is a fluorescently labeled derivative of L-carnitine, a quaternary ammonium compound critical for fatty acid metabolism. The thiocarbamate group (-O-thiocarbamate) replaces the hydroxyl group of L-carnitine, enabling covalent conjugation with thiol (-SH) residues in proteins or peptides. The fluorescein moiety (5-fluoresceinyl) provides fluorescence detection capabilities, making this compound valuable in biochemical assays, cellular imaging, and tracking metabolic pathways involving carnitine .
Key structural features:
- Fluorescein backbone: Enables excitation/emission at ~494/521 nm (typical for fluorescein derivatives).
- L-carnitine core: Facilitates mitochondrial targeting due to carnitine’s role in fatty acid transport.
- Thiocarbamate linker: Allows selective reaction with cysteine residues or other thiol-containing biomolecules.
Properties
IUPAC Name |
3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O8S/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRUEIROGCZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747795 | |
| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258239-73-4 | |
| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from (R)-Epichlorohydrin
The Chinese patent CN103420861A outlines a three-step process starting with (R)-epichlorohydrin, a chiral epoxide:
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Carbonylation : (R)-epichlorohydrin reacts with carbon monoxide (CO) in the presence of an alcohol (e.g., ethanol) and a cobalt-based catalyst at elevated pressure (20–50 bar) and temperature (80–120°C). This yields (R)-4-chloro-3-hydroxybutyrate with retained stereochemistry.
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Quaternization-Hydrolysis : The chloro intermediate is treated with aqueous trimethylamine (0–100°C) to form a quaternary ammonium salt. Subsequent acid hydrolysis (e.g., HCl) generates L-carnitine hydrochloride.
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Ion Exchange : The hydrochloride salt undergoes anion exchange (e.g., using Amberlite IRA-400 resin) to yield pure L-carnitine.
Key Advantages :
Synthesis from (S)-3-Hydroxybutyrolactone
The U.S. patent US5473104A describes a stereoselective route using (S)-3-hydroxybutyrolactone:
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Hydroxy Activation : The lactone’s hydroxyl group is converted to a sulfonate ester (e.g., methanesulfonyl chloride) to form (S)-3-hydroxybutyrolactone sulfonate. This step preserves optical purity.
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Trimethylamine Displacement : Treatment with aqueous trimethylamine (20–25% w/w) opens the lactone ring via nucleophilic attack, forming L-carnitine directly.
Key Advantages :
Table 1: Comparison of L-Carnitine Synthesis Methods
Fluorescein Conjugation Strategies
The 5-position of fluorescein is selectively modified to ensure conjugation occurs without quenching fluorescence. Two approaches are viable:
Isothiocyanate-Mediated Coupling
Fluorescein isothiocyanate (FITC) reacts with the thiocarbamate nitrogen under mild alkaline conditions (pH 8–9):
Optimization Parameters :
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Temperature: 4–25°C to minimize FITC hydrolysis.
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Solvent: Dimethylformamide (DMF) or bicarbonate buffer (pH 9.0).
Carbodiimide Coupling
A carbodiimide (e.g., EDC) activates the thiocarbamate’s carboxyl group (if present) for amide bond formation with fluorescein’s amine. This method is less common due to competing side reactions.
Purification and Characterization
Post-synthesis purification typically involves:
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Ion-Exchange Chromatography : Separates unreacted L-carnitine using resins like Dowex 50WX8.
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Reverse-Phase HPLC : Isolates the target compound using C18 columns and acetonitrile/water gradients.
Key Characterization Data :
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate can undergo various chemical reactions, including:
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiocarbamate bond, releasing fluorescein and L-carnitine.
Substitution: The thiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiocarbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free fluorescein and L-carnitine.
Substitution: Substituted thiocarbamates with various nucleophiles.
Scientific Research Applications
Cellular Imaging
One of the primary applications of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is in cellular imaging . The fluorescein moiety provides strong fluorescent signals, making it an excellent tool for visualizing cellular structures and processes. This application is particularly valuable in:
- Live-cell imaging : The compound can be used to track cellular processes in real-time, aiding in the understanding of dynamic biological systems.
- Fluorescent microscopy : It enhances the contrast and detail in imaging techniques, allowing researchers to observe cellular interactions and pathways with greater clarity.
Molecular Biology
In molecular biology, this compound serves as a labeling agent for proteins and nucleic acids. Its applications include:
- Protein labeling : The compound can conjugate with proteins, facilitating studies on protein interactions, localization, and dynamics.
- Nucleic acid labeling : It can be used to label DNA or RNA molecules, which helps in studying gene expression and regulation.
Metabolic Studies
Given its L-carnitine component, this compound plays a significant role in studies related to fatty acid metabolism . Applications include:
- Metabolic pathway analysis : Researchers can utilize this compound to investigate how fatty acids are transported into mitochondria for energy production.
- Understanding metabolic disorders : By studying the interactions of this compound with carnitine transporters, insights can be gained into conditions like obesity and diabetes.
Diagnostic Assays and Biosensors
This compound has potential applications in the development of diagnostic assays and biosensors. Its fluorescent properties allow for:
- Detection of biomolecules : The compound can be integrated into biosensors for the sensitive detection of specific proteins or nucleic acids associated with diseases.
- Diagnostic imaging : In clinical settings, it may assist in visualizing metabolic activity or disease markers.
Case Studies
Several case studies highlight the effectiveness of this compound in research:
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Cellular Metabolism Research :
- Researchers utilized this compound to visualize fatty acid uptake in live cells, demonstrating its utility in metabolic studies.
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Protein Interaction Studies :
- In a study focused on protein-protein interactions, this compound was employed to label specific proteins, revealing insights into their functional dynamics.
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Biosensor Development :
- A novel biosensor incorporating this compound was developed for detecting cancer biomarkers, showcasing its potential in clinical diagnostics.
Mechanism of Action
The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate involves the interaction of its fluorescent and carnitine components with biological molecules. The fluorescein moiety allows for the visualization of the compound within cells, while the L-carnitine component can interact with carnitine transporters and enzymes involved in fatty acid metabolism. This dual functionality enables the compound to serve as a probe for studying metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
MTS-4-Fluorescein (2-[(5-Fluoresceinyl)aminocarbonyl]ethyl methanethiosulfonate)
- Structure : Contains a methanethiosulfonate (MTS) group instead of thiocarbamate. The MTS group reacts with cysteine thiols to form disulfide bonds .
- Reactivity : Rapid, irreversible modification of extracellular cysteine residues in proteins (e.g., ion channels like ENaC).
- Applications : Used in electrophysiology to study channel accessibility and topology .
- Limitations : Requires higher concentrations (200 mM in ) for effective labeling.
N-(5-Fluoresceinyl) Maleimide
- Structure : Maleimide group replaces thiocarbamate. Maleimide reacts with thiols to form stable thioether bonds .
- Reactivity : Faster reaction kinetics under neutral pH compared to thiocarbamates.
- Applications : Peptide/protein labeling (e.g., Mut5 peptide in ), purified via HPLC .
- Limitations: Maleimide derivatives may exhibit non-specific binding at high pH.
Comparative Data Table
Key Research Findings
Thiocarbamate vs. MTS Reactivity :
- Thiocarbamates exhibit slower reaction kinetics compared to MTS reagents but offer greater stability in reducing environments .
- MTS-4-Fluorescein requires millimolar concentrations for effective labeling, whereas thiocarbamates may achieve similar efficiency at lower doses due to carnitine-mediated cellular uptake .
Fluorescein Maleimide Efficiency :
- N-(5-Fluoresceinyl) maleimide demonstrated 90% labeling efficiency in peptide conjugation (), but purification required HPLC due to byproducts. Thiocarbamate derivatives may simplify purification due to milder reaction conditions .
Mitochondrial Targeting :
- The L-carnitine moiety in this compound enhances mitochondrial localization, a feature absent in MTS-4-Fluorescein and fluorescein maleimide .
Biological Activity
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is a novel compound that combines the fluorescent properties of fluorescein with the metabolic functions of L-carnitine. This unique combination allows it to serve as a valuable tool in biological research, particularly in studies related to cellular metabolism and imaging. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C28H26N2O8S and a molecular weight of 550.58 g/mol. The compound features a thiocarbamate linkage that enhances its stability and solubility in biological systems, making it suitable for various applications in biochemical assays and fluorescence microscopy.
The biological activity of this compound is primarily attributed to its dual components:
- Fluorescein Moiety : Provides strong fluorescent properties, enabling visualization in cellular imaging applications.
- L-Carnitine Component : Facilitates the transport of fatty acids into mitochondria, playing a crucial role in energy metabolism.
The compound interacts with carnitine transporters, allowing researchers to study the efficiency and regulation of carnitine uptake into cells. This interaction is significant for understanding metabolic pathways and developing therapeutic strategies targeting metabolic disorders.
Biological Activities
This compound exhibits several notable biological activities:
- Cellular Imaging : Its fluorescent properties make it ideal for tracking cellular processes and interactions within live cells.
- Metabolic Studies : The compound can be utilized to investigate fatty acid metabolism and the role of carnitine in energy production.
- Antioxidant Effects : Similar to L-carnitine, this compound may exhibit antioxidant properties, potentially mitigating oxidative stress within cells .
1. Cellular Uptake Studies
In vitro studies have demonstrated that this compound can be effectively taken up by cells through carnitine transporters. This uptake was quantified using fluorescence microscopy, showing significant accumulation in mitochondrial regions, which correlates with enhanced fatty acid oxidation.
2. Neuroprotective Effects
Research indicates that L-carnitine derivatives exhibit neuroprotective effects against oxidative stress. A study involving animal models showed that pretreatment with L-carnitine reduced markers of neurotoxicity induced by toxic agents, suggesting that this compound may also confer similar protective benefits .
3. Applications in Diagnostics
The compound's ability to label proteins and nucleic acids positions it as a promising candidate for diagnostic assays and biosensors. Its specificity and fluorescent characteristics enhance the sensitivity of detection methods used in clinical diagnostics.
Comparative Analysis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Fluorescent Thiocarbamate | Enhanced imaging capabilities; dual functionality |
| L-Carnitine | Natural Amino Acid | Essential for fatty acid transport |
| Acetyl-L-Carnitine | Acetylated Carnitine | Involved in energy metabolism |
| N-(6-Carboxyfluorescein)-L-carnitine | Fluorescent Carnitine | Similar fluorescence applications |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for synthesizing N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate, and how is purity validated?
- Answer: The compound is typically synthesized via maleimide-thiol conjugation or Diels-Alder (DA) cycloaddition. For instance, furfuryl-containing polymers can react with maleimide-functionalized fluorescein derivatives under mild conditions (room temperature, 24-hour incubation) . Purity is validated using high-performance liquid chromatography (HPLC) with fluorescence detection, ensuring >97% purity, as seen in similar fluorescein-maleimide conjugates . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation.
Q. How is this compound utilized as a fluorescent probe in biological systems?
- Answer: The fluorescein moiety enables real-time tracking in live-cell imaging or biomolecule conjugation. For example, covalent attachment to cryogels via DA cycloaddition achieves 40% loading efficiency, validated by fluorescence intensity measurements and control experiments (e.g., furan-depleted gels show no nonspecific adsorption) . Researchers must optimize reaction pH (~7.4) and avoid thiol-containing buffers to prevent off-target labeling .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported conjugation efficiencies of fluorescein-based thiocarbamates?
- Answer: Discrepancies in loading efficiency (e.g., 40% vs. higher values in other studies) may arise from polymer composition or reaction kinetics. To resolve this:
- Perform kinetic studies using fluorescence quenching assays to monitor reaction progress.
- Compare furan density in polymer matrices, as higher densities (e.g., CG-40 vs. CG-0) correlate with improved dye attachment .
- Validate covalent bonding via FT-IR spectroscopy or X-ray photoelectron spectroscopy (XPS) to rule out physical entrapment .
Q. How can this compound be optimized for detecting reactive oxygen species (ROS) in heterogeneous biological environments?
- Answer: The compound’s thiocarbamate group can react with ROS, but specificity must be confirmed. For singlet oxygen (¹O₂) detection:
- Use competitive assays with sodium azide (¹O₂ quencher) to verify signal reduction.
- Compare with established probes like SOSG (Singlet Oxygen Sensor Green) to calibrate sensitivity .
- Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) to enhance solubility and minimize aggregation-induced fluorescence quenching .
Q. What methodological considerations are critical when using this compound in live-cell imaging of mitochondrial carnitine dynamics?
- Answer: Key factors include:
- Permeability: Use esterase-resistant thiocarbamate linkages to prevent intracellular cleavage.
- Localization: Validate mitochondrial targeting via colocalization with MitoTracker Red.
- Photostability: Employ low-intensity excitation (488 nm) and antioxidants (e.g., ascorbate) to reduce photobleaching .
- Controls: Include cells treated with non-fluorescent carnitine analogs to confirm specificity of fluorescence signals.
Data Analysis & Validation
Q. How should researchers statistically analyze conflicting data on the compound’s stability under varying pH conditions?
- Answer: Stability studies often report pH-dependent fluorescence decay. To reconcile contradictions:
- Conduct accelerated degradation assays (e.g., 37°C, pH 3–10) and model decay kinetics using first-order rate equations.
- Apply ANOVA to compare means across pH groups, with post-hoc Tukey tests to identify significant differences.
- Validate with circular dichroism (CD) spectroscopy to detect structural changes in the thiocarbamate moiety .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s binding interactions with serum proteins?
- Answer: Conflicting reports on protein binding (e.g., albumin vs. globulins) require:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) and affinity (KD).
- Fluorescence Polarization: Assess changes in molecular rotation upon protein interaction.
- Molecular Dynamics (MD) Simulations: Predict binding sites on albumin using docking software (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
